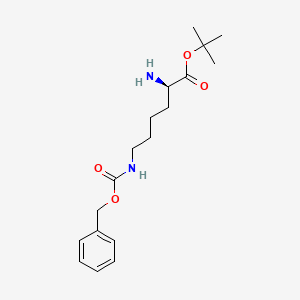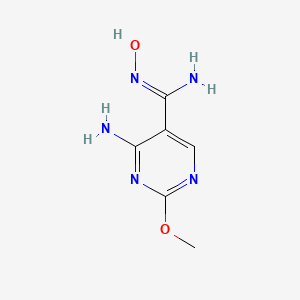
(S)-1-Chloro-3,3-dimethylbutan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-Chloro-3,3-dimethylbutan-2-ol is an organic compound with a chiral center, making it optically active. This compound is characterized by a chlorine atom attached to a secondary carbon, which is also bonded to a hydroxyl group and two methyl groups. Its unique structure makes it a valuable intermediate in various chemical syntheses.
Synthetic Routes and Reaction Conditions:
Laboratory Synthesis: One common method to synthesize this compound involves the chlorination of (S)-3,3-dimethylbutan-2-ol using thionyl chloride (SOCl₂) under reflux conditions. The reaction typically proceeds with the retention of configuration at the chiral center.
Industrial Production: Industrially, this compound can be produced by the chlorination of (S)-3,3-dimethylbutan-2-ol in the presence of a catalyst such as pyridine, which helps in the removal of hydrogen chloride formed during the reaction.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles. For example, reacting with sodium hydroxide (NaOH) can yield (S)-3,3-dimethylbutan-2-ol.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC), resulting in the formation of (S)-3,3-dimethylbutan-2-one.
Reduction Reactions: The compound can be reduced to (S)-3,3-dimethylbutan-2-amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu).
Oxidation: Pyridinium chlorochromate (PCC), chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Major Products:
Substitution: (S)-3,3-dimethylbutan-2-ol.
Oxidation: (S)-3,3-dimethylbutan-2-one.
Reduction: (S)-3,3-dimethylbutan-2-amine.
Applications De Recherche Scientifique
(S)-1-Chloro-3,3-dimethylbutan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various chiral compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving chiral substrates.
Medicine: It serves as a precursor in the synthesis of chiral drugs, which can have different therapeutic effects based on their stereochemistry.
Industry: It is utilized in the production of fine chemicals and as a building block in organic synthesis.
Mécanisme D'action
The mechanism of action of (S)-1-Chloro-3,3-dimethylbutan-2-ol primarily involves its reactivity due to the presence of the chlorine and hydroxyl groups. The chlorine atom can act as a leaving group in substitution reactions, while the hydroxyl group can participate in hydrogen bonding and other interactions. The compound’s chiral center also allows it to interact stereospecifically with various biological molecules, influencing its activity in biochemical pathways.
Comparaison Avec Des Composés Similaires
®-1-Chloro-3,3-dimethylbutan-2-ol: The enantiomer of (S)-1-Chloro-3,3-dimethylbutan-2-ol, which has similar chemical properties but different biological activities due to its opposite chirality.
1-Chloro-3,3-dimethylbutane: Lacks the hydroxyl group, making it less reactive in certain types of reactions.
3,3-Dimethylbutan-2-ol: Lacks the chlorine atom, affecting its reactivity in substitution reactions.
Uniqueness: this compound is unique due to its combination of a chiral center, a hydroxyl group, and a chlorine atom. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of complex molecules.
Propriétés
Formule moléculaire |
C6H13ClO |
|---|---|
Poids moléculaire |
136.62 g/mol |
Nom IUPAC |
(2S)-1-chloro-3,3-dimethylbutan-2-ol |
InChI |
InChI=1S/C6H13ClO/c1-6(2,3)5(8)4-7/h5,8H,4H2,1-3H3/t5-/m1/s1 |
Clé InChI |
RAZKFVKCTUWXHO-RXMQYKEDSA-N |
SMILES isomérique |
CC(C)(C)[C@@H](CCl)O |
SMILES canonique |
CC(C)(C)C(CCl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Morpholine,3-[3-(1-methylethyl)phenyl]-,(3R)-](/img/structure/B13134787.png)

![3-Benzyl-6-(3-methylbenzyl)-1,2,3,4,7a,8,9,10,11,11a-decahydrobenzo[4,5]imidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(6H)-one](/img/structure/B13134796.png)

![rel-(1R,3S,4S)-Bicyclo[2.2.1]heptane-1-carboxylicacid,3-hydroxy-4,7,7-trimethyl-,methylester](/img/structure/B13134813.png)
![sodium;(2S)-2-amino-3-[[(2R)-2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propoxy]-hydroxyphosphoryl]oxypropanoate](/img/structure/B13134822.png)




![(1R,18S,25R,29R)-27-phenyl-4,16-dithia-27-azaoctacyclo[16.6.5.02,17.03,15.05,14.07,12.019,24.025,29]nonacosa-2(17),3(15),5,7,9,11,13,19,21,23-decaene-26,28-dione](/img/structure/B13134845.png)
![4H-thieno[3,2-b]pyrrole-5,6-dione](/img/structure/B13134850.png)


